10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a benzoxazinone derivative characterized by a fused chromeno-oxazinone core and a 3,4-dimethoxybenzyl substituent. The compound’s dimethoxybenzyl group may influence its lipophilicity, metabolic stability, and receptor interactions compared to analogs with simpler substituents .
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
10-[(3,4-dimethoxyphenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H23NO5/c1-15-23-17(11-20-18-6-4-5-7-19(18)25(27)31-24(15)20)13-26(14-30-23)12-16-8-9-21(28-2)22(10-16)29-3/h4-11H,12-14H2,1-3H3 |
InChI Key |
FWZVGVUFRMRULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-component reactions. One common method is the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin through a one-pot condensation method . This method is efficient and yields high purity products without the need for intermediate purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Benzyl vs. 3,4-Dimethoxybenzyl
A closely related compound, 10-benzyl-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one (), differs only in the benzyl substituent (lacking methoxy groups). Key comparisons include:
The dimethoxy groups may improve membrane permeability but reduce solubility in polar solvents. No direct bioactivity data are available for either compound, but methoxy groups are often associated with prolonged half-lives in vivo due to resistance to oxidative metabolism .
Comparison with Functional Analogs: Antioxidant Activity
Structural Determinants of Radical Scavenging
highlights polyphenolic compounds from Camellia sinensis (tea) with potent DPPH radical scavenging activity. Hydroxyl groups on aromatic rings are critical for this activity, as seen in compounds like caffeic acid (IC₅₀ = 5–10 µg/mL). In contrast, the target compound’s methoxy substituents lack free hydroxyls, likely reducing its antioxidant efficacy:
| Compound Type | Key Substituents | DPPH IC₅₀ (µg/mL) |
|---|---|---|
| Hydroxyl-rich (e.g., compound 18 in ) | Multiple -OH groups | 5.01 |
| Methoxy-substituted (target compound) | -OCH₃ groups | Not tested (inferred >39.63*) |
*Methanol extracts with fewer hydroxyls in showed IC₅₀ = 39.63 µg/mL, suggesting methoxy groups may correlate with weaker activity .
Trade-offs in Bioactivity
While the target compound may lack strong antioxidant effects, its methoxy groups could confer advantages:
- Stability: Resists auto-oxidation compared to phenolic analogs.
- Pharmacokinetics : Enhanced absorption due to higher lipophilicity.
Biological Activity
10-(3,4-Dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Chemical Formula : C25H23NO5
- Molecular Weight : 417.5 g/mol
The structure features a complex arrangement of chromeno and oxazine moieties, which are known to contribute to various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the benzyl moiety enhances the electron-donating ability, which is crucial for scavenging free radicals. In vitro studies have demonstrated that derivatives of this compound can effectively reduce oxidative stress markers in cellular models.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of related compounds. For instance, derivatives with similar structural frameworks have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic pathways.
Anticancer Properties
Chromeno derivatives are frequently studied for their anticancer effects. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways or inhibit cell cycle progression at specific checkpoints.
Study 1: Antioxidant Efficacy
In a controlled study examining the antioxidant capacity of various chromeno derivatives, it was found that 10-(3,4-dimethoxybenzyl)-7-methyl exhibited a significant reduction in malondialdehyde (MDA) levels in liver homogenates when tested against oxidative stress induced by hydrogen peroxide. The IC50 value was determined to be approximately 25 µM.
| Compound | IC50 (µM) | Effect on MDA Levels |
|---|---|---|
| Control | - | High |
| Test Compound | 25 | Low |
Study 2: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed moderate antibacterial activity. Specifically, it showed an inhibition zone diameter of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activity of this compound is likely attributed to its ability to interact with cellular targets such as enzymes involved in oxidative stress responses and cell proliferation pathways. For example, its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) has been suggested based on structural similarities with known inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
